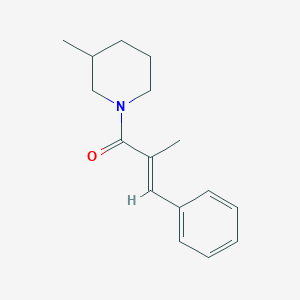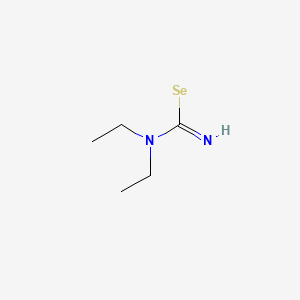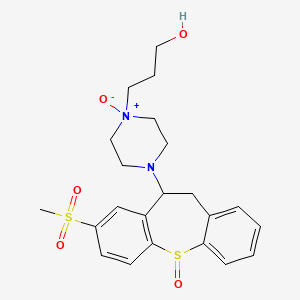
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide is a complex organic compound with the molecular formula C22H28N2O5S2. This compound is known for its unique chemical structure, which includes a piperazine ring, a propanol group, and a dibenzo thiepin moiety with a methylsulfonyl substituent. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo thiepin core, followed by the introduction of the piperazine ring and the propanol group. The final step involves the oxidation of the sulfur atom to form the S,1-dioxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-, S,1-dioxide can be compared with other similar compounds, such as:
1-Piperazinepropanol, 4-phenyl-: This compound has a similar piperazine and propanol structure but lacks the dibenzo thiepin moiety.
1-Piperazinepropanol, 4-(methylsulfonyl)-: This compound includes the methylsulfonyl group but has a different core structure. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological applications.
Properties
CAS No. |
74667-83-7 |
|---|---|
Molecular Formula |
C22H28N2O5S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-[4-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-oxidopiperazin-1-ium-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2O5S2/c1-31(28,29)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)30(22)27)23-9-12-24(26,13-10-23)11-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |
InChI Key |
CDKHCDNESMFKAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2N4CC[N+](CC4)(CCCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


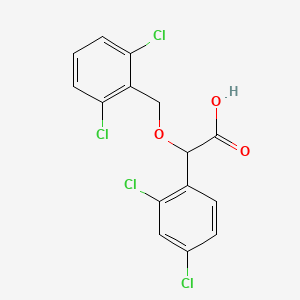
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
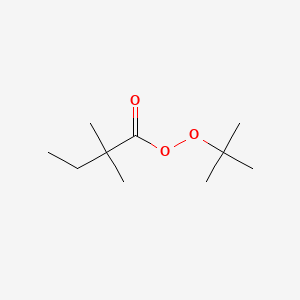
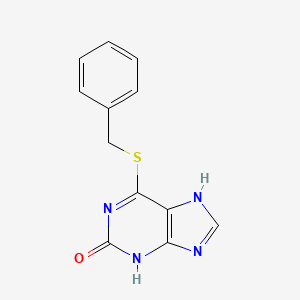
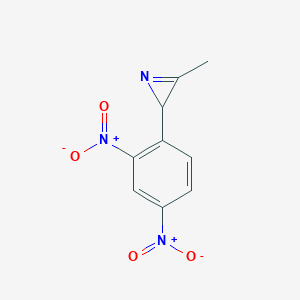

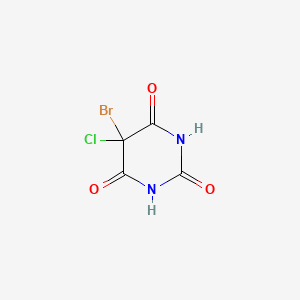


![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
